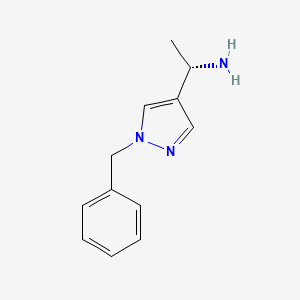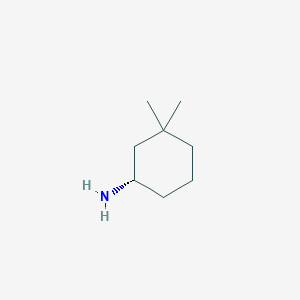
(S)-3,3-Dimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,3-Dimethylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an amine group at the first position and two methyl groups at the third position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethylcyclohexan-1-amine typically involves the following steps:
Cyclohexanone to 3,3-Dimethylcyclohexanone: The starting material, cyclohexanone, undergoes methylation using methyl iodide in the presence of a strong base like sodium hydride to form 3,3-dimethylcyclohexanone.
Reduction to 3,3-Dimethylcyclohexanol: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to 3,3-Dimethylcyclohexylamine: The alcohol is then converted to an amine through a substitution reaction using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, catalytic hydrogenation, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-3,3-Dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other strong oxidizers.
Reduction: NaBH4, LiAlH4.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Major Products
Oxidation: Nitroso, nitro, or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, and other substituted products.
科学研究应用
(S)-3,3-Dimethylcyclohexan-1-amine has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3,3-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The (S) configuration ensures that these interactions are stereospecific, which can be crucial for its biological effects.
相似化合物的比较
Similar Compounds
®-3,3-Dimethylcyclohexan-1-amine: The enantiomer of the compound with different stereochemistry.
Cyclohexanamine: Lacks the methyl groups at the third position.
3-Methylcyclohexanamine: Has only one methyl group at the third position.
Uniqueness
(S)-3,3-Dimethylcyclohexan-1-amine is unique due to its specific stereochemistry and the presence of two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
(1S)-3,3-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSDLPWUAVLJQ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@H](C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
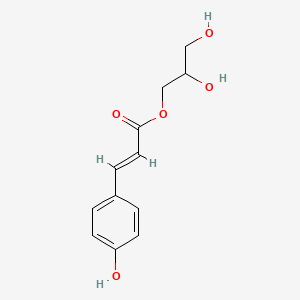
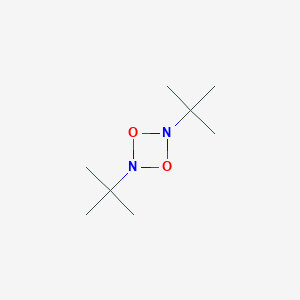
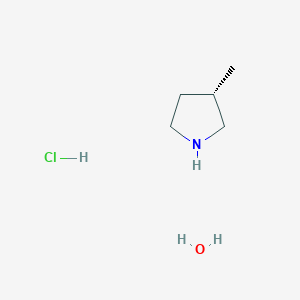
![(3S,10r,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B8063839.png)
![[(2R)-2-METHYLPYRROLIDIN-2-YL]METHANOL](/img/structure/B8063846.png)
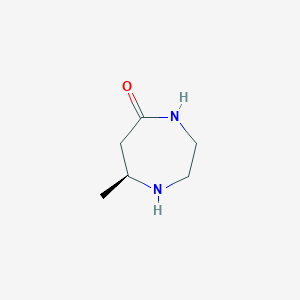
![1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine](/img/structure/B8063865.png)
![(S)-1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B8063886.png)
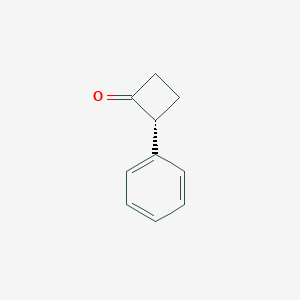
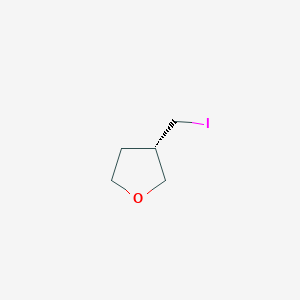
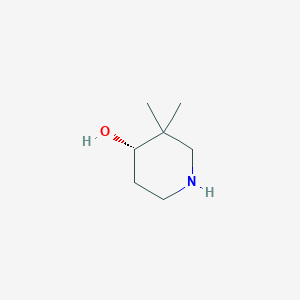
![(3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B8063926.png)

